molecular formula C11H15ClN2 B8422595 4-(4-chloro-phenyl)-3-(R)-methyl-piperazine

4-(4-chloro-phenyl)-3-(R)-methyl-piperazine

Cat. No. B8422595
M. Wt: 210.70 g/mol
InChI Key: YOOLKLKIUUTLFC-SECBINFHSA-N
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Patent
US06355642B1

Procedure details

1-(4-chlorophenyl)-2-methylpiperazine (300 mg, 1.4 mmol) was dissolved in methanol (3 ml), and the resulting solution was mixed with palladium carbon (150 mg) and stirred at a room temperature for 21 hours in an atmosphere of hydrogen. The reaction solution was filtered, and the thus obtained residue was thoroughly washed with ethanol. The washed solution and filtrate were combined, and the solvent was evaporated therefrom under a reduced pressure to obtain 260 mg of the title compound (1.4 mmol, 100% in yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
150 mg
Type
catalyst
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH:9]2[CH3:14])=[CH:4][CH:3]=1.[H][H]>CO.[C].[Pd]>[C:5]1([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH:9]2[CH3:14])[CH:4]=[CH:3][CH:2]=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1C(CNCC1)C
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium carbon
Quantity
150 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
WASH
Type
WASH
Details
the thus obtained residue was thoroughly washed with ethanol
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(CNCC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.4 mmol
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.